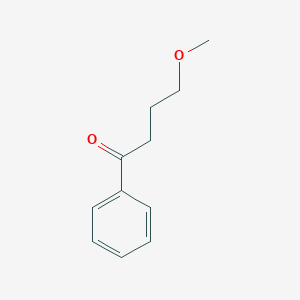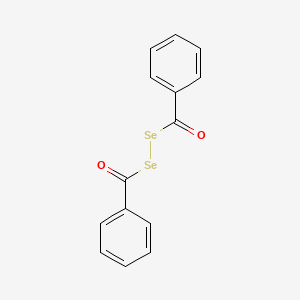
Dibenzoyl diselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzoyl diselenide is an organoselenium compound with the chemical formula (C_{14}H_{10}O_{2}Se_{2}) It is characterized by the presence of two benzoyl groups attached to a diselenide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibenzoyl diselenide can be synthesized through the reaction of benzoyl chloride with sodium selenide. The process involves the following steps:
- Sodium borohydride is added to gray selenium suspended in water under a nitrogen atmosphere to prevent oxidation.
- The mixture is stirred and warmed to complete the dissolution of selenium.
- Benzoyl chloride is then added to the solution, and the mixture is stirred for 20 hours at room temperature.
- The resulting yellow solid is washed with water and purified through recrystallization from chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzoyl diselenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form seleninic acids.
Reduction: It can be reduced to form selenols.
Substitution: It can participate in substitution reactions where the benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Seleninic acids.
Reduction: Selenols.
Substitution: Compounds with different functional groups replacing the benzoyl groups.
Applications De Recherche Scientifique
Dibenzoyl diselenide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: It has been studied for its potential antioxidant properties and its role in enzyme catalysis.
Industry: It is used in the development of materials with unique properties, such as high reactivity and stability.
Mécanisme D'action
The mechanism of action of dibenzoyl diselenide involves its ability to undergo redox reactions, which can modulate the oxidative state of biological systems. It can interact with various molecular targets, including enzymes and cellular components, to exert its effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Diphenyl diselenide: Known for its antioxidant properties and glutathione peroxidase-like activity.
Selenocyanates and selenoureas: These compounds also exhibit significant biological activities, including anticancer properties.
Uniqueness: Dibenzoyl diselenide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual benzoyl groups provide stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
38572-13-3 |
|---|---|
Formule moléculaire |
C14H10O2Se2 |
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
Se-benzoylselanyl benzenecarboselenoate |
InChI |
InChI=1S/C14H10O2Se2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
SDKYCTXRBKQSMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[Se][Se]C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)
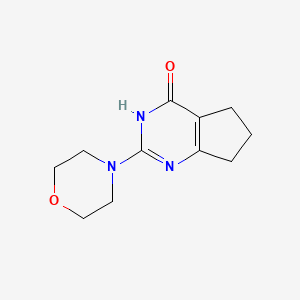
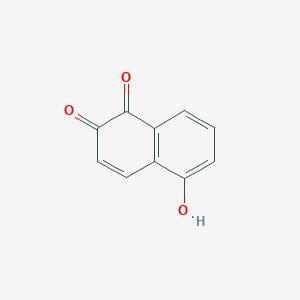
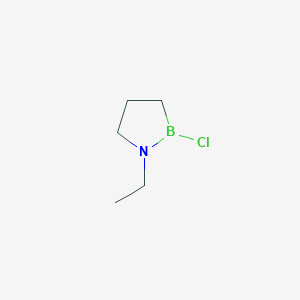
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
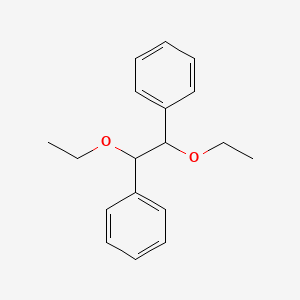

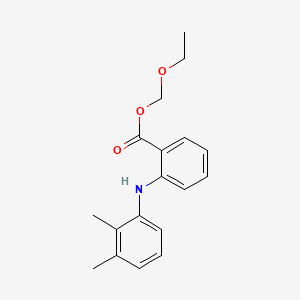
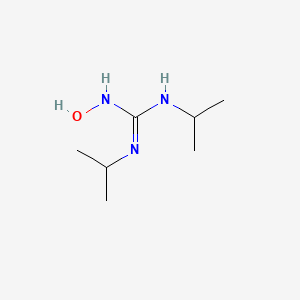

![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
